BenchChemオンラインストアへようこそ!

Minigastrin

Receptor Binding Affinity CCK2R Pharmacology Radioligand Development

Minigastrin (60748-07-4) is the unmodified 13-residue reference peptide (LEEEEEAYGWMDF-NH₂, MW 1646.73) for CCK2 receptor pharmacology. Unlike CCK8 analogs that bind both CCK1/CCK2 receptors causing off-target pancreatic uptake, minigastrin exhibits inherent CCK2R selectivity with tumor uptake of 4.4–5.7% ID/g vs ~2.5% ID/g for CCK8. Its pentaglutamic acid sequence critically modulates kidney retention—a key dose-limiting factor in radiotherapeutic applications. Use native for receptor binding baselines (IC50 1.2–20 nM) or conjugate with DOTA/NOTA chelators for 111In, 68Ga, or 177Lu radiolabeling. Essential reference standard for developing theranostic pairs, evaluating metabolic stabilization strategies, and validating peptide characterization methods. Lyophilized; ≥98% HPLC purity.

Molecular Formula C85H109N17O27S
Molecular Weight 1832.9 g/mol
CAS No. 60748-07-4
Cat. No. B1141676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinigastrin
CAS60748-07-4
SynonymsLEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2; LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-MET-ASP-PHE-NH2; [LEU15]-GASTRIN, 5-17; [LEU11]-MINIGASTRIN; (LEU11)-MINIGASTRIN I (HUMAN); H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2; H-LEU-GL
Molecular FormulaC85H109N17O27S
Molecular Weight1832.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N
InChIInChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
InChIKeySSBRJDBGIVUNDK-QOGDCIHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minigastrin (CAS 60748-07-4) for CCK2R-Targeted Research: Procurement-Grade Peptide Specifications


Minigastrin (human), also designated Minigastrin I or Gastrin-14, is a 13-residue acidic peptide with the sequence LEEEEEAYGWMDF-NH₂ (C₇₄H₉₉N₁₅O₂₆S, MW 1646.73) [1]. It corresponds to the C-terminal fragment 5-17 of human gastrin I and retains the biologically essential tetrapeptide sequence Trp-Met-Asp-Phe-NH₂ required for high-affinity binding to the cholecystokinin-2 receptor (CCK2R) [2]. This receptor is overexpressed in medullary thyroid carcinoma, small cell lung cancer, and other neuroendocrine tumors, making minigastrin and its radiolabeled analogs key vectors for molecular imaging and targeted radionuclide therapy development [3]. For research procurement, the peptide is supplied as a lyophilized solid with purity grades ranging from 80% to ≥98%, and proper storage at -20°C or below is required to maintain stability [4].

Why Minigastrin Cannot Be Substituted by Generic Gastrin or CCK Peptides in CCK2R-Targeted Applications


Generic substitution among gastrin-family peptides is scientifically invalid due to quantifiable differences in receptor subtype selectivity, tumor targeting efficiency, and renal clearance profiles. While gastrin I (17 residues), CCK8, and minigastrin all share the C-terminal tetrapeptide pharmacophore, their divergent N-terminal sequences produce distinct in vivo behavior. CCK8-based analogs display high affinity for both CCK1 and CCK2 receptors, resulting in off-target pancreatic uptake, whereas minigastrin exhibits inherent CCK2R selectivity [1]. In comparative biodistribution studies, CCK8 analogs demonstrated tumor uptake of only approximately 2.5% ID/g, while minigastrin analogs achieved 4.4-5.7% ID/g [2]. Furthermore, the pentaglutamic acid sequence of minigastrin critically modulates kidney retention—a dose-limiting factor in radiotherapeutic applications—with shorter analogs showing significantly reduced renal accumulation compared to full-length gastrin derivatives [3]. These performance gaps preclude simple interchange and mandate compound-specific procurement decisions.

Minigastrin (60748-07-4): Head-to-Head Quantitative Performance Benchmarks for Scientific Procurement


CCK2 Receptor Binding Affinity: Minigastrin Analogs Demonstrate Nanomolar IC50 Values Comparable to Optimized Clinical Candidates

Minigastrin analogs exhibit high-affinity binding to CCK2 receptors, with IC50 values consistently in the low nanomolar range. This performance is essential for effective tumor targeting. The unmodified minigastrin sequence serves as the foundation for derivatives that maintain or improve upon this affinity profile, with values comparable to clinical-stage candidates like DOTA-MGS5 and PP-F11 [1].

Receptor Binding Affinity CCK2R Pharmacology Radioligand Development

Tumor Uptake Efficiency: Minigastrin-Based Radiopeptides Achieve 2- to 6-Fold Higher Tumor Accumulation Compared to CCK8 Analogs

In comparative biodistribution studies, minigastrin-derived peptides demonstrate markedly superior tumor uptake compared to CCK8-based alternatives. This differential is critical for achieving adequate signal-to-background ratios in diagnostic imaging and delivering sufficient radiation doses in therapeutic applications [1].

Tumor Targeting Biodistribution Molecular Imaging

Receptor Subtype Selectivity: Minigastrin Exhibits Inherent CCK2R Preference Versus CCK8's Dual-Receptor Binding Profile

Receptor subtype selectivity is a critical differentiator for targeted radiopharmaceuticals. Minigastrin-based peptides demonstrate preferential binding to CCK2R over CCK1R, whereas the commonly used comparator CCK8 binds both receptor subtypes with high affinity, increasing the risk of off-target accumulation in CCK1R-expressing tissues such as the pancreas [1].

Receptor Selectivity CCK2R vs CCK1R Off-Target Binding

Metabolic Stability Profile: Minigastrin Analogs Exhibit Half-Lives Ranging from 4.5 to 198 Hours in Human Serum

Metabolic stability is a critical parameter for radiopharmaceutical development, directly impacting tumor residence time and therapeutic efficacy. A comparative study of 12 DOTA-conjugated minigastrin and CCK peptides revealed extraordinary variability in human serum half-lives, underscoring that stability is highly sequence-dependent and not predictable from peptide class alone [1].

Peptide Stability Enzymatic Degradation Pharmacokinetics

Kidney Retention: Pentaglutamic Acid Sequence Critically Modulates Renal Accumulation, a Dose-Limiting Parameter

Kidney retention represents the primary dose-limiting factor for radiotherapeutic applications of minigastrin-based peptides. The pentaglutamic acid sequence directly influences renal reuptake mechanisms, and modifications to this region can dramatically alter kidney accumulation profiles without necessarily compromising tumor uptake [1].

Renal Clearance Kidney Uptake Dosimetry

Divergent Performance Across Minigastrin Analogs: PP-F11, DOTA-MGS5, and DOTA-CCK-66 Demonstrate Distinct Therapeutic Window Optimization

Even among minigastrin-derived peptides, substantial performance differences exist that mandate evidence-based analog selection. PP-F11, DOTA-MGS5, and DOTA-CCK-66 represent three generations of optimization with quantifiably distinct tumor uptake, stability, and therapeutic efficacy profiles [1].

Analog Comparison Theranostics Preclinical Efficacy

Procurement-Driven Application Scenarios for Minigastrin (CAS 60748-07-4) in CCK2R-Targeted Research and Development


Radioligand Binding Assay Standardization and CCK2R Pharmacology Studies

Minigastrin (60748-07-4) serves as the unmodified reference peptide for establishing CCK2 receptor binding affinity baselines in competitive displacement assays. Its IC50 values in the low nanomolar range (1.2-20 nM depending on metallation and modification state) provide a benchmark for evaluating novel CCK2R-targeting compounds [1]. The peptide can be used in its native form or conjugated with DOTA/NOTA chelators for radiolabeling with 111In, 68Ga, or 177Lu to perform quantitative binding studies on A431-CCK2R or AR42J cell lines [2]. Procurement of high-purity (>98%) minigastrin is essential for reproducible receptor pharmacology experiments, particularly when comparing the effects of sequence modifications (e.g., methionine oxidation, norleucine substitution) on receptor affinity [3].

Peptide-Peptide Interaction and Aggregation Mechanism Studies

As an acidic peptide containing a pentaglutamic acid sequence, minigastrin is a valuable model compound for investigating peptide-peptide interactions and aggregation phenomena [1]. Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry studies have utilized minigastrin to characterize non-covalent interactions between acidic and basic peptides, providing methodological insights applicable to broader peptide chemistry and formulation science [2]. This application is particularly relevant for laboratories developing peptide-based therapeutics where aggregation propensity affects stability, bioavailability, and immunogenicity. The defined sequence LEEEEEAYGWMDF-NH₂ and well-characterized physicochemical properties (MW 1646.73, logP 3.165) make minigastrin an ideal reference standard for developing and validating analytical methods for peptide characterization [3].

Preclinical Development of CCK2R-Targeted Theranostic Radiopharmaceuticals

Minigastrin analogs represent a core scaffold for developing theranostic pairs—radiopharmaceuticals that combine diagnostic imaging and targeted radiotherapy using the same targeting vector [1]. Optimized derivatives such as DOTA-MGS5 achieve tumor uptake of ∼20% ID/g with tumor-to-kidney ratios of 4-6, enabling high-contrast SPECT/CT imaging and effective radionuclide therapy in preclinical models of medullary thyroid carcinoma [2]. More recently developed analogs like DOTA-CCK-66 demonstrate further improvements in metabolic stability and are being evaluated for targeted alpha therapy with 225Ac, showing 3- to 4.5-fold survival extension in tumor-bearing mice [3]. Procurement of the base minigastrin sequence (60748-07-4) enables in-house conjugation of novel chelators and radionuclides for structure-activity relationship optimization, while procurement of pre-conjugated clinical-grade analogs (DOTA-MGS5, DOTA-CCK-66) supports translational imaging and therapy studies [4].

Metabolic Stability and Enzymatic Degradation Profiling of Gastrin-Family Peptides

Minigastrin serves as a reference substrate for characterizing peptidase cleavage patterns and developing stabilization strategies for therapeutic peptides [1]. Comparative stability studies across 12 minigastrin/CCK derivatives revealed half-lives ranging from 4.5 to 198 hours in human serum, with a conserved major cleavage site between Asp and Phe-NH₂ at the C-terminus [2]. This knowledge has driven the development of stabilized analogs incorporating N-methylated amino acids (e.g., N-Me-Nle in DOTA-MGS5) and C-terminal modifications that resist enzymatic degradation while preserving receptor affinity [3]. Laboratories focused on peptide drug development can utilize minigastrin as a model system for evaluating novel stabilization approaches, including cyclization, introduction of D-amino acids, and backbone modifications, with direct translational relevance to other therapeutic peptide classes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minigastrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.